An amino acid produced in the urea cycle by the splitting off of urea from arginine.
DL-Ornithine
CAS No.: 128551-39-3
Cat. No.: VC21206238
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128551-39-3 |
---|---|
Molecular Formula | C5H12N2O2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 2,5-diaminopentanoic acid |
Standard InChI | InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |
Standard InChI Key | AHLPHDHHMVZTML-UHFFFAOYSA-N |
SMILES | C(CC(C(=O)O)N)CN |
Canonical SMILES | C(CC(C(=O)O)N)CN |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
DL-Ornithine is chemically defined as 2,5-diaminopentanoic acid, consisting of pentanoic acid with two amino substituents at positions 2 and 5. The compound exists as a racemic mixture of D and L stereoisomers .
Property | Value |
---|---|
Molecular Formula | C5H12N2O2 |
Molecular Weight | 132.16 g/mol |
CAS Registry Number | 616-07-9 |
IUPAC Standard InChIKey | AHLPHDHHMVZTML-UHFFFAOYSA-N |
DL-Ornithine represents the racemic mixture of both D and L forms, with the L-form being biologically more relevant in human metabolism . The L-isomer is the naturally occurring form in biological systems, while the D-isomer is less common in nature.
Physical Properties
The physical properties of DL-ornithine and its derivatives are important for their identification, purification, and application in various fields. The hydrochloride salt form is commonly used in research and supplementation due to its improved stability and solubility.
Property | DL-Ornithine | DL-Ornithine Hydrochloride |
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Physical Appearance | Crystalline powder | White crystalline powder |
Melting Point | - | 291°C |
Solubility | Limited in water | Soluble in water, slightly soluble in aqueous acid |
Stability | - | Hygroscopic |
The compound in its salt form (DL-Ornithine hydrochloride, CAS: 1069-31-4) has a molecular weight of 168.62 g/mol and molecular formula C5H13ClN2O2 .
Thermochemical Properties
Extensive thermochemical studies have been conducted on DL-ornithine, providing valuable data for understanding its energetic properties and stability.
Property | Value | Units | Method | Reference |
---|---|---|---|---|
Heat of combustion (solid) | -3029.9 ± 1.8 | kJ/mol | Combustion calorimetry | Ponomarev and Migarskaya, 1960 |
Standard entropy (solid, 1 bar) | 193.3 | J/mol·K | - | Huffman and Fox, 1940 |
Heat capacity (solid) | 191.33 | J/mol·K at 298.1K | - | Huffman and Fox, 1940 |
Biological Roles and Functions
Role in the Urea Cycle
DL-Ornithine, particularly its L-isomer, plays a central role in the urea cycle, which is critical for ammonia detoxification in mammals. The cycle begins with the conversion of ammonia to carbamoyl phosphate, which then reacts with ornithine to form citrulline in a reaction catalyzed by ornithine transcarbamylase .
In this cycle, ornithine acts as a carrier molecule that is regenerated, making it catalytic in nature. The cycle proceeds with citrulline combining with aspartate to form argininosuccinate, which is then cleaved to form arginine. Arginase subsequently hydrolyzes arginine back to ornithine, releasing urea in the process .
This biochemical pathway is crucial for removing excess nitrogen from the body, particularly that derived from protein metabolism. Dysfunction in this cycle can lead to hyperammonemia and related metabolic disorders .
Polyamine Synthesis
Beyond the urea cycle, ornithine serves as the starting point for the synthesis of polyamines such as putrescine, spermidine, and spermine. This process begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine .
Polyamines are essential for cell growth, proliferation, and differentiation. Their regulation is critical, as abnormal polyamine metabolism has been implicated in various pathological conditions, including cancer. This connection has made ornithine decarboxylase a target for cancer prevention strategies .
Biosynthesis Pathways
In humans, L-ornithine can be synthesized from glutamate in the mitochondria. This process involves multiple enzymatic steps:
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L-glutamate is formed from 2-oxoglutarate by mitochondrial glutamate dehydrogenases
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L-glutamate is then converted to L-glutamate-5-semialdehyde by mitochondrial δ-1-pyrroline-5-carboxylate synthase
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Finally, L-glutamate-5-semialdehyde is converted to L-ornithine by ornithine aminotransferase in the mitochondrial lumen
In bacteria such as E. coli, ornithine can be synthesized directly from L-glutamate through alternative pathways .
Therapeutic Applications and Research Findings
Stress Reduction and Sleep Improvement
Recent clinical research has demonstrated significant potential for L-ornithine supplementation in stress management and sleep quality improvement. A randomized, double-blind, placebo-controlled study investigated the effects of L-ornithine supplementation (400 mg/day for 8 weeks) on stress markers and subjective feelings of stress and sleep in healthy adults experiencing mild fatigue .
The results revealed several significant benefits:
Parameter | Effect of L-ornithine Supplementation |
---|---|
Serum Cortisol | Significantly decreased compared to placebo |
Cortisol/DHEA-S Ratio | Significantly decreased after 4 weeks |
Anger-Hostility (POMS) | Significantly reduced at 2 and 6 weeks |
Sleep Quality (AIS) | Significantly improved at 4 weeks |
Sleep Initiation and Maintenance | Significantly improved at 4 weeks |
Sleep Length | Significantly improved at 5-7 weeks |
These findings suggest that L-ornithine supplementation can attenuate the stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by decreased cortisol levels and improved cortisol/DHEA-S ratios. The improvement in subjective sleep quality parameters further supports the stress-reducing effects of L-ornithine .
Researchers have proposed that these effects may be mediated through L-ornithine's interaction with GABA-A receptors, similar to observations in animal studies where L-ornithine demonstrated sedative and hypnotic effects .
Exercise and Fatigue Reduction
Research has indicated that L-ornithine supplementation may attenuate exercise-induced fatigue. Studies using cycle ergometers have suggested an anti-fatigue effect through increased efficiency of energy consumption and promotion of ammonia excretion .
These findings point to potential applications in sports nutrition and performance enhancement, although further research is needed to fully elucidate the mechanisms and optimal dosing strategies.
Toxicology Studies
Developmental Toxicity Studies
Developmental toxicity studies of DFMO were conducted in pregnant rats and rabbits to support human clinical trials. In rats, developmental toxicity in the absence of maternal toxicity was observed at 200 mg/kg/day, manifested as decreased fetal weights and increased incidence of skeletal variations .
In rabbits, developmental toxicity without maternal toxicity was observed at 135 mg/kg/day, with increased early resorptions, decreased implantation sites, decreased viable fetuses, and reduced fetal weights .
The fetal no-observable-effect levels (NOELs) were established at 80 mg/kg/day for rats and 45 mg/kg/day for rabbits. These thresholds are several-fold higher than dose levels used in clinical trials (approximately 13 mg/kg), suggesting an acceptable safety margin for human use .
Biotechnological Production
Recent advances in metabolic engineering have focused on developing high L-ornithine-producing microbial strains. These efforts aim to enhance the commercial production of L-ornithine for various applications in the pharmaceutical, food, and cosmetic industries .
Strategies for improving L-ornithine production in microorganisms such as Corynebacterium glutamicum include:
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Overexpression of glutamate dehydrogenase (gdh) to increase glutamate supply
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Integration of NADH-coupled glutamate dehydrogenase genes from other organisms
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Attenuation of α-ketoglutarate dehydrogenase complex expression to redirect metabolic flux toward glutamate synthesis
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Application of adaptive laboratory evolution techniques to improve strain phenotypes
These approaches have yielded significant improvements in L-ornithine production titers. For example, plasmid-based overexpression of gdh in C. glutamicum ΔAP strain increased L-ornithine production by 16%, from 8.6 to 10.0 g/L .
The combination of rational genetic modifications with irrational metabolic engineering methods, such as adaptive laboratory evolution, has proven particularly effective in developing high-yield L-ornithine-producing strains. One such strain, C. glutamicum ΔAPE6937, achieved a production titer of 13.6 ± 0.5 g/L, representing a 20% improvement over its parent strain .
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